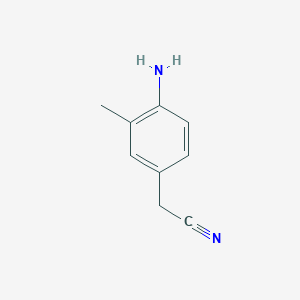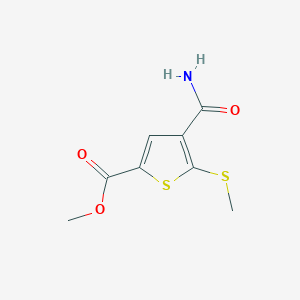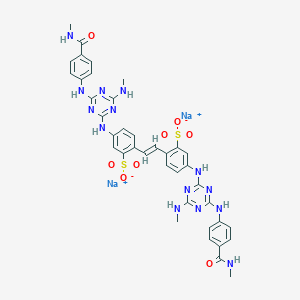
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde (AMTCA) is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that is soluble in water and organic solvents. AMTCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to reduce the expression of certain oncogenes and increase the expression of tumor suppressor genes. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models. However, more studies are needed to fully elucidate the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate dosage and experimental conditions when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde. One direction is to further investigate the mechanism of action and biochemical and physiological effects of this compound, particularly in the context of cancer and neurological disorders. Another direction is to explore the potential applications of this compound in other fields, such as catalysis and energy storage. Additionally, the synthesis and purification methods of this compound can be further optimized to improve the yield and reduce the cost.
Synthesemethoden
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2-aminothiazole with formaldehyde and methanol, or the reaction of 2-aminothiazole with chloroacetaldehyde and methanol under acidic conditions. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In organic synthesis, this compound has been used as a versatile building block for the synthesis of various thiazole-based compounds. In material science, this compound has been utilized as a precursor for the preparation of thiazole-based polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
174562-26-6 |
|---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2-amino-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4-3(2-8)10-5(6)7-4/h2H,1H3,(H2,6,7) |
InChI-Schlüssel |
ODXXLQFDLXRKIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(SC(=N1)N)C=O |
Kanonische SMILES |
COC1=C(SC(=N1)N)C=O |
Synonyme |
5-Thiazolecarboxaldehyde, 2-amino-4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




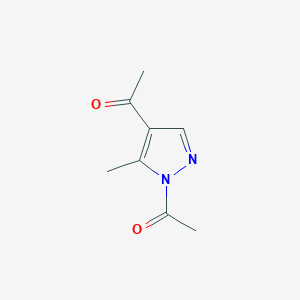
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
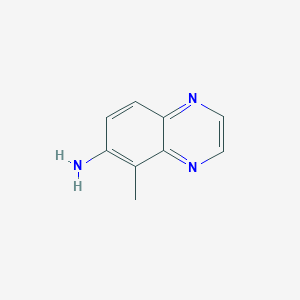
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

